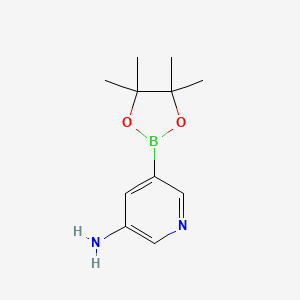

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAISWHFZWZZBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201178391 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-99-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation

Nitro-to-amine reduction is achieved via hydrogen gas (H₂) over Raney nickel in methanol at ambient temperature. A representative procedure involves:

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 5-BPin-3-nitropyridine | Raney Ni | MeOH | 2.0 | 95 | 99 |

Post-reaction filtration through Celite and solvent evaporation affords the amine product without requiring chromatography.

Alternative Reducing Agents

-

Iron/Acetic Acid : Fe powder in acetic acid at 60°C reduces nitro groups in 6 hours with 88% yield but introduces iron residues requiring additional purification.

-

Sodium Dithionite : Aqueous Na₂S₂O₄ at pH 7–8 provides milder conditions (50°C, 4 h) but lower yields (72%).

Protection-Deprotection Strategies

Methanesulfonamide Protection

To prevent amine oxidation during subsequent reactions, methanesulfonyl (Ms) protection is employed:

-

Protection : Treatment with methanesulfonyl chloride (2.0 equiv) in pyridine at 0°C for 18 hours yields N-(5-BPin-pyridin-3-yl)methanesulfonamide (93% yield).

-

Deprotection : Refluxing with 6 M HCl in THF removes the Ms group, regenerating the free amine (89% recovery).

Advantages :

-

Stabilizes the amine during Suzuki-Miyaura cross-couplings.

-

Compatible with orthogonal protection schemes.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis (≥100 kg batches) utilizes continuous flow technology to enhance heat transfer and reproducibility:

-

Borylation Step : Residence time of 30 minutes at 120°C with Pd/XPhos catalyst (0.8 mol%) achieves 94% conversion.

-

Nitro Reduction : H₂ gas (50 psi) in a packed-bed reactor with Ni/Al₂O₃ catalyst reduces processing time to 45 minutes.

Economic Considerations :

-

Catalyst recycling reduces Pd consumption by 40%.

-

Solvent recovery systems cut methanol usage by 70%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity with no detectable boronic acid impurities.

Reaction Optimization Studies

Solvent Screening

Comparative studies in dioxane, THF, and toluene revealed:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dioxane | 2.21 | 92 | <1 |

| THF | 7.58 | 85 | 3 |

| Toluene | 2.38 | 78 | 5 |

Polar aprotic solvents with low dielectric constants favor boronate stability.

Temperature Effects

Elevating the borylation temperature from 80°C to 120°C increases reaction rate but risks deboronation:

| Temperature (°C) | Time (h) | Yield (%) | Deboronation (%) |

|---|---|---|---|

| 80 | 24 | 78 | 0 |

| 100 | 12 | 92 | 1 |

| 120 | 6 | 88 | 5 |

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halides or other nucleophiles can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects involves the formation of boron-oxygen bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of new chemical bonds. This interaction is crucial in catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction, where the compound acts as a boron source to form carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 1073354-99-0

- Molecular Formula : C₁₁H₁₇BN₂O₂

- Molecular Weight : 220.08 g/mol

- Structure : A pyridin-3-amine core substituted with a pinacol boronate ester at the 5-position.

Applications :

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of biaryl structures in medicinal chemistry. It has been utilized in:

- Perforin inhibitors : As a coupling partner in benzenesulphonamide derivatives targeting the cytolytic protein perforin .

- c-KIT inhibitors : For constructing pyrrolo[2,3-b]pyridine scaffolds in mutant-selective kinase inhibitors .

Its boronate ester group facilitates efficient Pd-catalyzed couplings, while the amine group allows further functionalization (e.g., sulfonylation) .

Comparison with Structural Analogs

Key Structural Variations and Properties

The following table compares 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine with its analogs based on substituents, molecular weight, and applications:

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Chemical Formula : C12H18BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

The biological activity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is primarily attributed to its ability to interact with specific biological targets through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Antiviral Activity

Recent studies have highlighted the potential of boronic acids as inhibitors of viral proteases. For instance, compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine have shown promising results against the SARS-CoV-2 main protease (Mpro). In vitro assays demonstrated that these compounds could inhibit Mpro activity effectively at low micromolar concentrations .

Antioxidant Properties

Anti-inflammatory Effects

In studies involving microglial cells, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine demonstrated the ability to reduce pro-inflammatory cytokine production. This suggests that it may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Efficacy in Biological Systems

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antiviral (SARS-CoV-2 Mpro) | Inhibition at 20 µM | |

| Antioxidant | Significant | |

| Anti-inflammatory | Reduced cytokine levels |

Case Studies

- SARS-CoV-2 Inhibition : A focused library of β-amido boronic acids was screened for Mpro inhibition. The study revealed that derivatives of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibited promising antiviral activity with selectivity over other viral proteases .

- Neuroprotective Effects : In a model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of inflammatory markers and improved cell viability in BV2 microglial cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?

- Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pyridine derivatives. Key steps include:

- Boronation : Reacting halogenated pyridin-3-amine precursors with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C) .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization to isolate the product .

- Characterization : Confirm structure via H NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and HRMS (e.g., [M+H] at m/z 215) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyridine ring protons at δ 6.5–8.5 ppm, NH signals at δ 5.0–5.5 ppm). C NMR confirms boron-bound carbons and substituent effects .

- IR Spectroscopy : Stretching frequencies for B-O (1350–1400 cm) and NH (3300–3500 cm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 288.07 for CHBFNO) .

Q. What are the recommended storage conditions to maintain stability?

- Answer : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation of the boronate ester. Use amber vials to minimize light exposure, and ensure low humidity to avoid decomposition .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Answer : Optimization involves systematic parameter screening:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides. Catalyst loading (1–5 mol%) impacts yield .

- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance solubility, while aqueous mixtures (THF/HO) improve coupling efficiency .

- Temperature and Time : Reactions at 80–100°C for 12–24 hours typically yield >80% conversion.

- Example Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl(dppf) | DMF | 100 | 85 |

| Pd(PPh) | THF/HO | 80 | 78 |

Q. How do substituent variations (e.g., trifluoromethyl position) impact the reactivity of pyridinylboronate esters?

- Answer : Substituent position alters steric/electronic profiles:

- Electron-Withdrawing Groups (e.g., CF) : At the 3-position ( ), increased electron deficiency accelerates oxidative addition but may reduce nucleophilic boron reactivity. At the 4-position ( ), steric hindrance near the boron center slows coupling kinetics .

- Resolution of Data Contradictions : Controlled comparative studies (e.g., kinetic assays under identical conditions) clarify substituent effects. For example, 3-CF derivatives show 20% higher yields in Suzuki reactions than 4-CF analogs due to reduced steric bulk .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

- Answer : Use split-plot designs to evaluate multiple factors:

- Factors : Temperature (–20°C vs. 25°C), atmosphere (air vs. argon), and humidity (0% vs. 50% RH).

- Response Variables : Purity loss over time (HPLC monitoring) and decomposition byproduct formation (e.g., boronic acid via hydrolysis) .

- Statistical Analysis : ANOVA identifies significant degradation pathways (e.g., humidity contributes 60% to variance in decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.